Ethyl 5-methoxy-1H-indazole-3-carboxylate
Overview
Description
Ethyl 5-methoxy-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of the methoxy group and the carboxylate ester in this compound makes it an interesting subject for chemical and pharmacological studies.
Mechanism of Action
Target of Action
Ethyl 5-methoxy-1H-indazole-3-carboxylate is a derivative of the indazole family . Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a significant role in cell biology and are involved in diseases such as cancer .
Mode of Action
It is known that indazole derivatives bind with high affinity to multiple receptors . This binding can lead to the inhibition, regulation, and/or modulation of the aforementioned kinases , resulting in changes in cell behavior.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving the kinases it targets . These kinases play a crucial role in cell signaling pathways, and their inhibition can disrupt these pathways, leading to downstream effects such as the inhibition of cell growth .
Pharmacokinetics
It is known that indazole derivatives generally show good absorption . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would impact its bioavailability, but specific details are currently unavailable.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cells and pathways it affects. Given its potential to inhibit kinases, it could potentially inhibit cell growth . This could make it useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its stability could be affected by temperature
Biochemical Analysis
Biochemical Properties
Ethyl 5-methoxy-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with proteins such as cyclooxygenase-2 (COX-2) suggests its potential in modulating inflammatory responses. Additionally, this compound has shown affinity towards binding with specific receptors, influencing cellular signaling pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . Furthermore, this compound has been shown to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound exerts its effects by binding to specific enzymes and receptors, leading to enzyme inhibition or activation. For instance, it inhibits COX-2, reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, this compound may cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound inhibits enzymes involved in the arachidonic acid pathway, reducing the production of pro-inflammatory mediators . Additionally, this compound can affect the levels of specific metabolites, further modulating cellular responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, the compound may accumulate in the endoplasmic reticulum or mitochondria, influencing cellular processes such as protein synthesis and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methoxy-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-1H-indazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of appropriate electrophiles.
Major Products Formed
Oxidation: Formation of 5-hydroxy-1H-indazole-3-carboxylate.
Reduction: Formation of ethyl 5-methoxy-1H-indazole-3-methanol.
Substitution: Formation of various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 5-methoxy-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Ethyl 5-methoxy-1H-indazole-3-carboxylate can be compared with other indazole derivatives such as:
- Ethyl 5-hydroxy-1H-indazole-3-carboxylate
- Ethyl 5-chloro-1H-indazole-3-carboxylate
- Ethyl 5-fluoro-1H-indazole-3-carboxylate
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the methoxy group in this compound makes it unique and can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
ethyl 5-methoxy-1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)10-8-6-7(15-2)4-5-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWBFXSJXLTAIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653033 | |
Record name | Ethyl 5-methoxy-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865887-16-7 | |
Record name | Ethyl 5-methoxy-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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